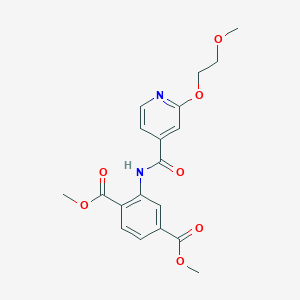

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate

Description

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is a synthetic organic compound belonging to the class of terephthalate esters. Its structure features a dimethyl terephthalate backbone substituted with a 2-(2-methoxyethoxy)isonicotinamido group. This substituent combines a pyridine ring (isonicotinamide) with a methoxyethoxy side chain, which may confer unique electronic and solubility properties. The compound’s design suggests utility in pharmaceutical or material science contexts, where ester and amide functionalities are often leveraged for controlled reactivity or bioavailability .

Properties

IUPAC Name |

dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZOYLFVYXKDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate typically involves multi-step organic reactions. One common synthetic route includes the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to further reactions to introduce the isonicotinamido and methoxyethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors in industrial production include the selection of appropriate raw materials, reaction conditions, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Research Findings :

- The sulfonamide group in Dimethyl 2-(phenylsulfonamido)terephthalate is associated with enhanced thermal stability and resistance to hydrolysis, making it suitable for polymer applications .

- In contrast, the methoxyethoxy chain in the target compound may improve bioavailability in pharmaceutical contexts, as ether chains are known to enhance membrane permeability .

Benzilic Acid (CAS 76-93-7)

While structurally distinct (carboxylic acid vs. ester), benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) from highlights the role of aromatic substitution patterns:

| Property | This compound | Benzilic Acid |

|---|---|---|

| Functional Groups | Ester, amide, ether | Carboxylic acid, hydroxyl, diphenyl |

| Reactivity | Esters and amides undergo hydrolysis; ethers are stable | Carboxylic acid participates in salt formation |

| Biological Activity | Potential protease inhibition (pyridine moiety) | Anticholinergic properties (historical use) |

Key Insight :

Benzilic acid’s diphenyl structure contributes to rigidity and lipophilicity, whereas the target compound’s methoxyethoxy chain and pyridine ring balance polarity and aromaticity, suggesting divergent applications in drug design .

Limitations and Future Research

Future studies should prioritize:

- Experimental determination of physicochemical properties (e.g., logP, melting point).

- Biological screening for antimicrobial or enzymatic inhibition activity.

- Computational modeling to predict binding affinities or material performance.

Biological Activity

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate (DMIT) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 302.31 g/mol

The compound features a terephthalate backbone with isonicotinamide and methoxyethoxy substituents, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that DMIT exhibits several biological activities, primarily related to its interaction with cellular processes. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that DMIT may possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is hypothesized to result from the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : DMIT has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions characterized by chronic inflammation.

The exact mechanism of action of DMIT is still under investigation; however, several hypotheses have been proposed:

- Enzyme Inhibition : DMIT may interact with specific enzymes involved in cellular signaling pathways, such as kinases or phosphatases, thereby altering their activity and affecting downstream signaling cascades.

- Receptor Modulation : The compound might bind to certain receptors on cell surfaces, influencing cellular responses to external stimuli.

Case Studies and Experimental Data

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that DMIT exhibited significant inhibitory effects at concentrations of 50-100 µg/mL, suggesting potential as a therapeutic agent against infections .

-

Anticancer Activity Assessment :

- In vitro assays using human breast cancer cell lines (MCF-7) revealed that DMIT reduced cell viability by approximately 70% after 48 hours of treatment at a concentration of 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as an anticancer agent .

-

Inflammation Model :

- In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of DMIT resulted in a significant reduction in inflammatory markers (TNF-alpha and IL-6), indicating its efficacy in modulating inflammatory responses .

Data Summary Table

| Activity Type | Assessed Model | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Bacterial strains | 50-100 µg/mL | Significant inhibition |

| Anticancer | MCF-7 cells | 10 µM | 70% reduction in viability |

| Anti-inflammatory | Mouse model (LPS-induced) | Administered dose | Reduced TNF-alpha and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.